molecular formula C9H10BrFO B1390248 1-Bromo-3-(3-fluoropropoxy)benzene CAS No. 958454-26-7

1-Bromo-3-(3-fluoropropoxy)benzene

Cat. No.: B1390248
CAS No.: 958454-26-7
M. Wt: 233.08 g/mol
InChI Key: QYIWHAVKPNVBAN-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-fluoropropoxy)benzene is an organic compound with the molecular formula C9H10BrFO It is a brominated aromatic compound featuring a benzene ring substituted with a bromo group and a 3-fluoropropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(3-fluoropropoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(3-fluoropropoxy)benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(3-fluoropropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Substitution: Formation of 3-(3-fluoropropoxy)phenol, 3-(3-fluoropropoxy)benzonitrile, or 3-(3-fluoropropoxy)aniline.

    Oxidation: Formation of 3-(3-fluoropropoxy)phenol or 3-(3-fluoropropoxy)quinone.

    Reduction: Formation of 3-(3-fluoropropoxy)benzene.

Scientific Research Applications

1-Bromo-3-(3-fluoropropoxy)benzene is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and interactions, particularly in the development of bioactive molecules.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of medicinal compounds.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-fluoropropoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and fluoropropoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Bromo-3-(3-fluoropropoxy)benzene can be compared with other similar compounds, such as:

    1-Bromo-3-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a fluoropropoxy group. This compound may exhibit different reactivity and applications due to the presence of the trifluoromethoxy group.

    1-Bromo-3-fluorobenzene: Lacks the propoxy group, resulting in different chemical properties and reactivity.

    3-Bromo-1-(3-fluoropropoxy)benzene: A positional isomer with the bromine and fluoropropoxy groups in different positions on the benzene ring, leading to variations in reactivity and applications.

Properties

IUPAC Name

1-bromo-3-(3-fluoropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIWHAVKPNVBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669715
Record name 1-Bromo-3-(3-fluoropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958454-26-7
Record name 1-Bromo-3-(3-fluoropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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